Cas no 2219374-02-2 (3-bromo-5-chloro-1-methyl-1H-pyrazolo4,3-dpyrimidin-7-amine)

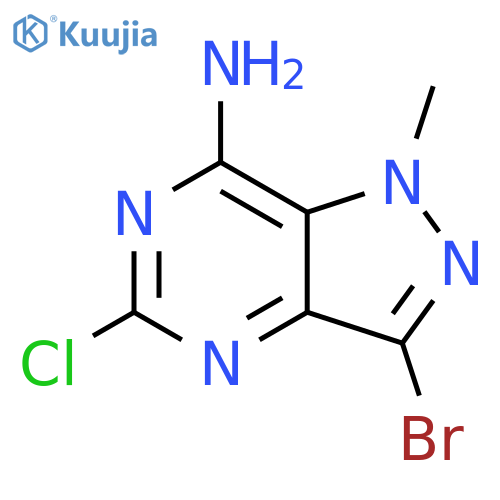

2219374-02-2 structure

商品名:3-bromo-5-chloro-1-methyl-1H-pyrazolo4,3-dpyrimidin-7-amine

3-bromo-5-chloro-1-methyl-1H-pyrazolo4,3-dpyrimidin-7-amine 化学的及び物理的性質

名前と識別子

-

- 3-bromo-5-chloro-1-methyl-1H-pyrazolo4,3-dpyrimidin-7-amine

- 1H-Pyrazolo[4,3-d]pyrimidin-7-amine, 3-bromo-5-chloro-1-methyl-

- 3-Bromo-5-chloro-1-methylpyrazolo[4,3-d]pyrimidin-7-amine

- 3-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine

- EN300-1706025

- 2219374-02-2

-

- インチ: 1S/C6H5BrClN5/c1-13-3-2(4(7)12-13)10-6(8)11-5(3)9/h1H3,(H2,9,10,11)

- InChIKey: XGQFEVSCLQAMGY-UHFFFAOYSA-N

- ほほえんだ: C1(Cl)=NC(N)=C2N(C)N=C(Br)C2=N1

計算された属性

- せいみつぶんしりょう: 260.94169g/mol

- どういたいしつりょう: 260.94169g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 206

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 69.6Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

- 密度みつど: 2.28±0.1 g/cm3(Predicted)

- 酸性度係数(pKa): 3.13±0.30(Predicted)

3-bromo-5-chloro-1-methyl-1H-pyrazolo4,3-dpyrimidin-7-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1706025-0.25g |

3-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine |

2219374-02-2 | 95% | 0.25g |

$672.0 | 2023-09-20 | |

| Enamine | EN300-1706025-1g |

3-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine |

2219374-02-2 | 95% | 1g |

$1357.0 | 2023-09-20 | |

| Enamine | EN300-1706025-0.5g |

3-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine |

2219374-02-2 | 95% | 0.5g |

$1058.0 | 2023-09-20 | |

| 1PlusChem | 1P01FIYK-10g |

3-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine |

2219374-02-2 | 95% | 10g |

$7277.00 | 2023-12-18 | |

| Aaron | AR01FJ6W-10g |

3-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine |

2219374-02-2 | 95% | 10g |

$8051.00 | 2023-12-15 | |

| Aaron | AR01FJ6W-500mg |

3-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine |

2219374-02-2 | 95% | 500mg |

$1480.00 | 2025-02-14 | |

| 1PlusChem | 1P01FIYK-2.5g |

3-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine |

2219374-02-2 | 95% | 2.5g |

$3350.00 | 2023-12-18 | |

| Aaron | AR01FJ6W-50mg |

3-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine |

2219374-02-2 | 95% | 50mg |

$459.00 | 2025-02-14 | |

| Enamine | EN300-1706025-0.05g |

3-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine |

2219374-02-2 | 95% | 0.05g |

$315.0 | 2023-09-20 | |

| Enamine | EN300-1706025-5g |

3-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine |

2219374-02-2 | 95% | 5g |

$3935.0 | 2023-09-20 |

3-bromo-5-chloro-1-methyl-1H-pyrazolo4,3-dpyrimidin-7-amine 関連文献

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

2219374-02-2 (3-bromo-5-chloro-1-methyl-1H-pyrazolo4,3-dpyrimidin-7-amine) 関連製品

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 157047-98-8(Benzomalvin C)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量